molecular formula C24H27NO4 B2908921 Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 301682-60-0

Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2908921
CAS No.: 301682-60-0
M. Wt: 393.483
InChI Key: YDARBKORYFGQMH-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate is a useful research compound. Its molecular formula is C24H27NO4 and its molecular weight is 393.483. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • A study described the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives using a similar compound, ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate, demonstrating the potential of these compounds in creating new chemical entities (Gao, Liu, Jiang, & Li, 2011).

Biological and Medicinal Applications

  • Compounds structurally related to Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate have shown significant potential in medicinal chemistry. For example, certain neolignans isolated from traditional Chinese medicine, similar in structure, have displayed antiproliferative activity against human non-small cell lung cancer (NSCLC) cell lines (Ma et al., 2017).
  • Another study synthesized a series of ethyl 5-hydroxyindole-3-carboxylates, closely related to the compound , which showed significant anti-hepatitis B virus (HBV) activities (Zhao, Zhao, Chai, & Gong, 2006).

Pharmacological Research

  • Research into similar benzofuran derivatives has also revealed their potential in pharmacological applications. For instance, new benzofuran derivatives demonstrated in vitro anti-HIV-1 and HIV-2 activities (Mubarak et al., 2007).
  • A series of 2-substituted benzofuran hydroxamic acids, structurally related to this compound, were synthesized and found to be potent inhibitors of the 5-lipoxygenase enzyme, showing potential in anti-inflammatory therapies (Ohemeng et al., 1994).

Mechanism of Action

Target of Action:

The primary target of I28 is the thioesterase domain of polyketide synthase Pks13 in Mycobacterium tuberculosis (Mtb). Pks13 plays a crucial role in the biosynthesis of mycolic acids, essential components of the Mtb cell wall. Mycolic acids contribute to the impermeability and structural integrity of the cell envelope, making them critical for Mtb survival .

Mode of Action:

I28 acts as a benzofuran class inhibitor of Pks13. It specifically targets the thioesterase activity of the enzyme. By inhibiting Pks13, I28 disrupts mycolic acid synthesis, compromising the integrity of the Mtb cell wall. This disruption ultimately leads to bacterial death .

Biochemical Pathways:

The affected pathway is the biosynthesis of mycolic acids. Mycolic acids are elongated fatty acids that form the outermost layer of the Mtb cell envelope. Their absence or alteration weakens the cell wall, rendering Mtb more susceptible to immune responses and antimicrobial agents .

Pharmacokinetics:

Result of Action:

The inhibition of Pks13 by I28 disrupts mycolic acid synthesis. Consequently:

Action Environment:

Environmental factors play a role in I28’s efficacy and stability:

Properties

IUPAC Name

ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-3-28-24(27)22-21-18(15-25-13-11-16(2)12-14-25)19(26)9-10-20(21)29-23(22)17-7-5-4-6-8-17/h4-10,16,26H,3,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDARBKORYFGQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2)O)CN3CCC(CC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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